6-Methyl-2-(trifluoromethyl)quinoline
Overview
Description
6-Methyl-2-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. The quinoline ring system, which is the first representative of the family of benzazines bearing one nitrogen atom, is widespread in nature. Fluorinated quinolines, such as this compound, are known for their enhanced biological activity and unique properties due to the incorporation of fluorine atoms .
Preparation Methods
The synthesis of 6-Methyl-2-(trifluoromethyl)quinoline can be achieved through various methods. One notable method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline . Another approach is the copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines . Industrial production methods often involve the use of catalysts such as copper or iridium to facilitate the reaction under controlled conditions .
Chemical Reactions Analysis
6-Methyl-2-(trifluoromethyl)quinoline undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into various hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Cross-Coupling Reactions: These reactions involve the formation of carbon-carbon bonds using palladium or nickel catalysts.
Common reagents used in these reactions include copper iodide, potassium fluoride, and various organometallic compounds . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Methyl-2-(trifluoromethyl)quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes, leading to antibacterial or antineoplastic effects . The incorporation of fluorine atoms enhances its ability to interact with biological targets, increasing its efficacy .
Comparison with Similar Compounds
6-Methyl-2-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines such as:
2-Trifluoromethylquinoline: Similar in structure but lacks the methyl group at the 6-position.
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.
Mefloquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-methyl-2-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N/c1-7-2-4-9-8(6-7)3-5-10(15-9)11(12,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLVKRXDCFWRLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379657 | |
Record name | 6-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-47-5 | |
Record name | 6-Methyl-2-(trifluoromethyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860-47-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methyl-2-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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